molecular formula C14H22N2O5 B14201838 1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one CAS No. 922729-33-7

1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one

Cat. No.: B14201838
CAS No.: 922729-33-7
M. Wt: 298.33 g/mol
InChI Key: SXCMIPNABXVRGU-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one is a complex organic compound with a unique structure that includes a pyrrole ring, nitro group, and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, introduction of the nitro group, and addition of the dimethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production would require careful control of reaction conditions and purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The dimethoxy groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one involves its interaction with specific molecular targets and pathways. The nitro group and pyrrole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Shares the dimethoxy groups but differs in the overall structure and functional groups.

    Imidazole-containing compounds: Similar in having a heterocyclic ring but differ in the specific ring structure and substituents.

Uniqueness

1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one is unique due to its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

922729-33-7

Molecular Formula

C14H22N2O5

Molecular Weight

298.33 g/mol

IUPAC Name

1,1-dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one

InChI

InChI=1S/C14H22N2O5/c1-14(2,9-11(17)13(20-3)21-4)12(16(18)19)8-10-6-5-7-15-10/h5-7,12-13,15H,8-9H2,1-4H3

InChI Key

SXCMIPNABXVRGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C(OC)OC)C(CC1=CC=CN1)[N+](=O)[O-]

Origin of Product

United States

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